1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a 4-chlorobenzyl halide in the presence of a base. The resulting product could then be treated with sulfuric acid to form the sulfate salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyl group, and two amine groups. The presence of the chlorine atom on the benzyl group would make it electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this compound could participate in a variety of chemical reactions. The amine groups could act as nucleophiles in substitution reactions, while the benzyl chloride could act as an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine groups and the ionic sulfate group could make it soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4.H2O4S/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h1-5H,6,12-13H2;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLBFFWDKOTAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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